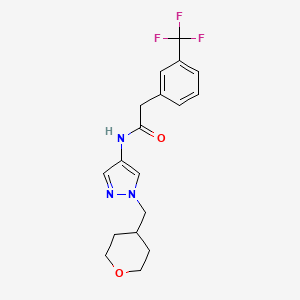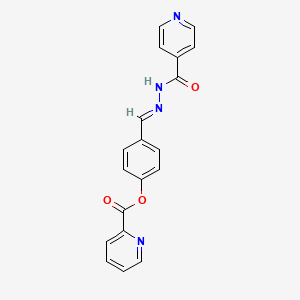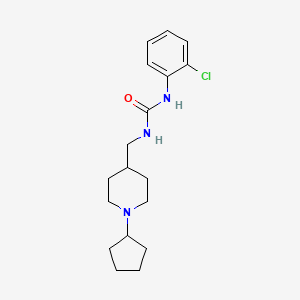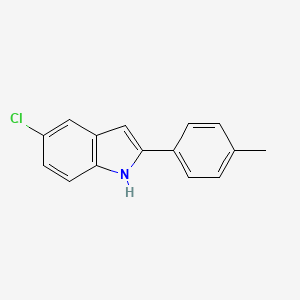
1-(3,4-Dimethylphenyl)-3-(1-(furan-3-yl)propan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-(1-(furan-3-yl)propan-2-yl)urea, also known as MK-0646, is a small molecule inhibitor that targets the insulin-like growth factor 1 receptor (IGF-1R). It is a promising drug candidate for the treatment of cancer and other diseases that involve abnormal cell growth and proliferation.
Aplicaciones Científicas De Investigación
Accumulation and Impact of Furan Compounds in Uremic Serum
Inhibitors of Drug Binding : Furan carboxylic acids, including 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid, were identified in uremic serum, demonstrating an inhibitory effect on the binding of drugs to albumin. These acids, particularly 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid, accumulate in the serum of chronic hemodialysis patients and are not effectively removed by conventional hemodialysis due to strong binding to plasma protein, suggesting potential implications for drug efficacy and toxicity in patients with renal failure Niwa, T., Takeda, N., Maeda, K., Shibata, M., & Tatematsu, A. (1988).
Clinical Relevance of CMPF : Another study explored the clinical relevance of 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF), a metabolite of furan fatty acid, in hemodialysis patients. It was found that CMPF levels were correlated with nutritional parameters and lean mass but were not independently associated with mortality and cardiovascular morbidity. This suggests CMPF's potential role as a marker of healthy diet and omega-3 intakes rather than a uremic toxin Luce, M., Bouchara, A., Pastural, M., Granjon, S., Szelag, J., Laville, M., Arkouche, W., Fouque, D., Soulage, C., & Koppe, L. (2018).
Research on Furan Derivatives in Environmental and Biological Contexts
Exposure to Insecticide Lines : A study examining exposure to neonicotinoids, organophosphates, and pyrethroids in young children in Japan found detectable levels of various metabolites in urine, highlighting environmental exposure to these insecticide lines. This underscores the importance of assessing exposure to furan-related compounds and their potential health impacts Osaka, A., Ueyama, J., Kondo, T., Nomura, H., Sugiura, Y., Saito, I., Nakane, K., Takaishi, A., Ogi, H., Wakusawa, S., Ito, Y., & Kamijima, M. (2016).
Metabolism and Excretion Studies : The identification and metabolic origin of furan derivatives like 2-furoylglycine and 2,5-furandicarboxylic acid in human urine were explored, with findings suggesting dietary origins from food prepared by strong heating. This research contributes to understanding the metabolic pathways and potential toxicological effects of furan derivatives Pettersen, J. E., & Jellum, E. (1972).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-4-5-15(8-12(11)2)18-16(19)17-13(3)9-14-6-7-20-10-14/h4-8,10,13H,9H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJVENUNTRYWCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C)CC2=COC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2739078.png)


![N-(4-Fluorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2739085.png)




![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2739094.png)
![1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride](/img/structure/B2739097.png)
![4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2739098.png)

![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2739100.png)
